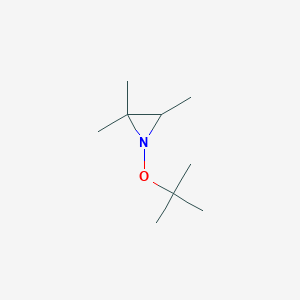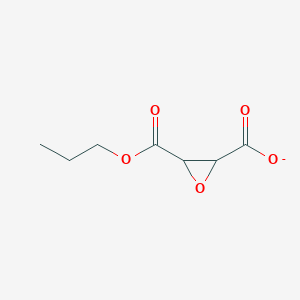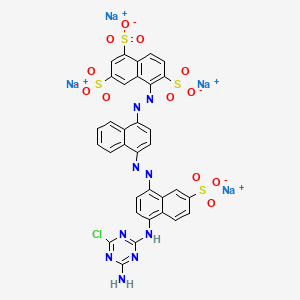
2,3-Dihydroxybenzene-1,4-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxybenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H6O8S2. It is a derivative of benzene, featuring two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybenzene-1,4-disulfonic acid can be synthesized through the sulfonation of dihydroxybenzene derivatives. The process typically involves reacting dihydroxybenzene with concentrated or fuming sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct placement of the sulfonic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The resulting product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxybenzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism by which 2,3-Dihydroxybenzene-1,4-disulfonic acid exerts its effects involves its ability to participate in redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a versatile redox agent. This property is crucial in its applications in redox flow batteries and other electrochemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its use in the synthesis of pharmaceuticals and as a precursor for various chemicals.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins, adhesives, and as a chemical intermediate.
Hydroquinone (1,4-dihydroxybenzene): Widely used in photography, cosmetics, and as a reducing agent.
Uniqueness
2,3-Dihydroxybenzene-1,4-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties. These functional groups enhance its solubility in water and its ability to participate in a broader range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
66137-12-0 |
|---|---|
Molekularformel |
C6H6O8S2 |
Molekulargewicht |
270.2 g/mol |
IUPAC-Name |
2,3-dihydroxybenzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H6O8S2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) |
InChI-Schlüssel |
IGOLZMUOFFRHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1S(=O)(=O)O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)



![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)








